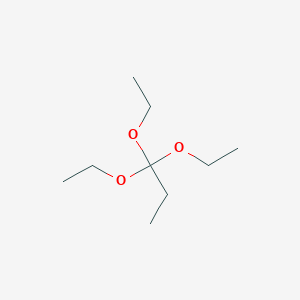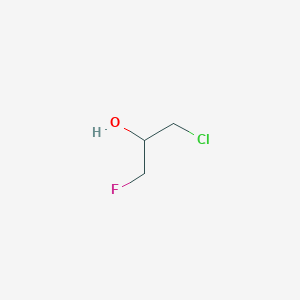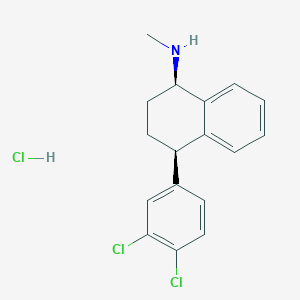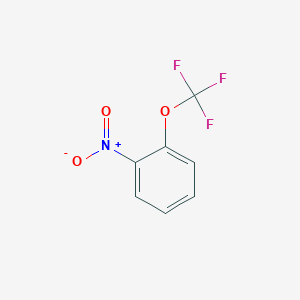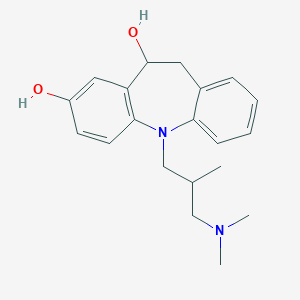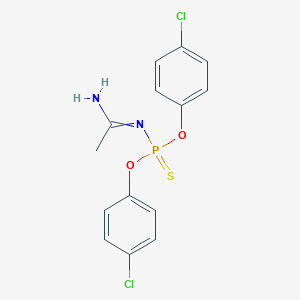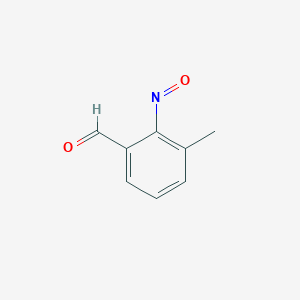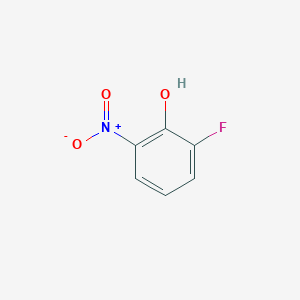
2-Fluoro-6-nitrophenol
概要
説明
2-Fluoro-6-nitrophenol is a chemical compound that is part of the nitrophenol family, which are known for their various applications in the field of organic synthesis and as intermediates in pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of fluorinated nitrophenols, such as 2-fluoro-6-nitrophenol, can be achieved through different synthetic routes. One approach involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, which results in the formation of α-fluoro-nitroalkenes with high yields and selectivity . Another method includes the Gattermann diazonium salt substitution reaction, followed by reduction and the Schiemann reaction, which was used to prepare 2-bromo-6-fluorotoluene, an important intermediate that could potentially be further functionalized to synthesize 2-fluoro-6-nitrophenol .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-fluorophenol, has been studied using gas-phase electron diffraction. These studies reveal the potential for intramolecular hydrogen bonding between the hydroxyl and fluorine substituents in ortho positions, which could also be relevant for understanding the structure of 2-fluoro-6-nitrophenol .
Chemical Reactions Analysis
Fluorinated nitrophenols can participate in various chemical reactions due to their functional groups. For instance, the nitro group can be involved in the formation of hydrogen-bonded complexes, as demonstrated by the study of 4-fluorophenol forming a 1:1 complex with 2,2,6,6-tetramethylpiperidin-1-oxyl . Additionally, the presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-6-nitrophenol are influenced by the electron-withdrawing effects of the nitro and fluorine substituents. These effects can impact the acidity of the phenol group, the stability of the molecule, and its reactivity in various chemical environments. The fluorine atom, in particular, can enhance the compound's lipophilicity and its potential to form hydrogen bonds, which could be beneficial in sensor applications, as seen in the selective detection of 4-nitrophenol by a fluorescent molecular clip . The nitro group also plays a crucial role in the sensitivity and selectivity of detection methods for nitrophenols, such as the fluorescence quenching of graphitic carbon nitride nanosheets in the presence of trinitrophenol .
科学的研究の応用
1. Use in Chemical Synthesis
- Application Summary : 2-Fluoro-6-nitrophenol is used in the preparation of 4-fluoroindole via the Leimgruber-Batcho procedure .
- Results or Outcomes : The outcome of this application is the synthesis of 4-fluoroindole .
2. Use in Fluorescence Sensing
- Application Summary : A series of fully flexible cyclotriphosphazene-based COFs (FFCP COFs: HDADE, HBAPB, and HBPDA), prepared with both a flexible knot and flexible linkers of different lengths, were used for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity .
- Results or Outcomes : The quenching constants of HDADE by TNP, HBAPB, and HBPDA by p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively. The LODs of TNP and p-NP are 1.19 × 10^−11, 6.91 × 10^−12, and 6.05 × 10^−12 mol·L^−1 .
3. Use in Antifungal and Plant-Growth-Regulating Activity
- Application Summary : 2-Fluoro-6-nitrophenol has been found to exhibit antifungal and high plant-growth-regulating activity .
- Results or Outcomes : The outcome of this application is the regulation of plant growth and the inhibition of fungal growth .
4. Use in the Preparation of Other Chemical Compounds
- Application Summary : 4-Bromo-2-fluoro-6-nitrophenol, a compound that can be derived from 2-Fluoro-6-nitrophenol, is used in various chemical reactions .
- Results or Outcomes : The outcome of this application is the synthesis of 4-Bromo-2-fluoro-6-nitrophenol .
5. Use in the Synthesis of 2-Fluoro-3-Nitrobenzoic Acid
- Application Summary : 2-Fluoro-6-nitrophenol is used in the synthesis of 2-fluoro-3-nitrobenzoic acid .
- Methods of Application : The process method comprises the following steps: starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
- Results or Outcomes : The outcome of this application is the synthesis of 2-fluoro-3-nitrobenzoic acid .
6. Use in Fluorination Reagents
Safety And Hazards
将来の方向性
2-Fluoro-6-nitrophenol has been used in the development of fully flexible cyclotriphosphazene-based COFs (FFCP COFs: HDADE, HBAPB, and HBPDA) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity . This indicates potential future applications in environmental monitoring and pollutant detection .
特性
IUPAC Name |
2-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRXCJEFUYRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075342 | |
| Record name | 2-Fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitrophenol | |
CAS RN |
1526-17-6 | |
| Record name | 2-Fluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1526-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

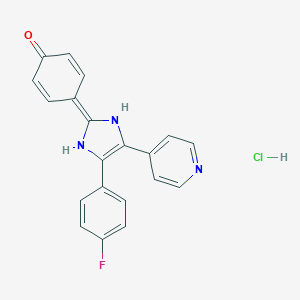
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

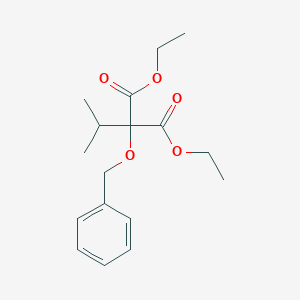
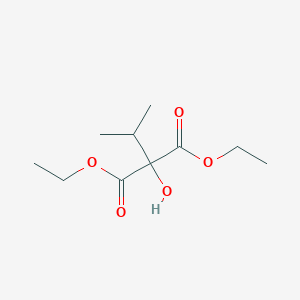
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)

